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L-GLUTAMIC ACID (15N)

Cat. No.: B1580180
M. Wt: 148.12
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Tracing Metabolic Fluxes and Pathways

The core principle of stable isotope labeling lies in the ability to differentiate between the labeled and unlabeled forms of a molecule using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com By introducing a substrate labeled with a stable isotope into a biological system, scientists can track the incorporation of that isotope into various downstream metabolites. nih.gov This enables the mapping of metabolic pathways and the quantification of the rate at which metabolites flow through these pathways, a concept known as metabolic flux analysis. creative-proteomics.com

This powerful approach has revolutionized our understanding of cellular metabolism, providing a dynamic view of how cells utilize nutrients, produce energy, and synthesize essential biomolecules. nih.govnih.gov It allows for the direct measurement of biosynthesis, degradation, and remodeling of biomolecules, offering a level of detail that cannot be achieved with traditional metabolomics studies that only provide a static snapshot of metabolite levels. diagnosticsworldnews.comnih.gov

Overview of L-Glutamic Acid's Central Role in Biological Systems

L-Glutamic acid, often referred to as glutamate (B1630785), is a non-essential amino acid that holds a pivotal position in cellular metabolism. nvlvet.com.uawikipedia.org It is a fundamental building block for protein synthesis and serves as a key excitatory neurotransmitter in the vertebrate nervous system, playing a crucial role in learning and memory. wikipedia.orgnih.gov

Beyond these primary functions, L-glutamic acid is a central hub in nitrogen metabolism. It acts as a primary amino group donor for the synthesis of other amino acids through transamination reactions. nvlvet.com.uaindexcopernicus.com Furthermore, it is a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the antioxidant glutathione (B108866). nvlvet.com.uawikipedia.org Its carbon skeleton can also enter the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production, highlighting its importance in both carbon and nitrogen metabolism. wikipedia.org

Rationale for Utilizing L-Glutamic Acid (15N) as a Research Tool

Given the central role of L-glutamic acid in metabolism, the isotopically labeled form, L-Glutamic Acid (¹⁵N), has emerged as an invaluable tool for researchers. By introducing L-Glutamic Acid (¹⁵N) into a system, scientists can specifically trace the fate of the nitrogen atom from glutamate as it is transferred to other molecules. lookchem.com This allows for the detailed investigation of a wide array of metabolic processes.

The use of L-Glutamic Acid (¹⁵N) enables the study of:

Amino acid biosynthesis: Tracking the transfer of the ¹⁵N label to other amino acids provides direct evidence of their synthesis from glutamate. nih.gov

Neurotransmitter dynamics: Investigating the metabolism of glutamate in the brain and its conversion to GABA. lookchem.comlew.ro

Glutathione synthesis: Measuring the incorporation of ¹⁵N from glutamic acid into glutathione to assess its synthesis rate. nih.govresearchgate.net

Nitrogen metabolism pathways: Elucidating the complex pathways of nitrogen assimilation and transfer within cells and organisms. nih.gov

The specificity of the ¹⁵N label allows for clear and unambiguous tracking, making L-Glutamic Acid (¹⁵N) a powerful and precise tool in the arsenal (B13267) of biochemists and metabolic researchers. lew.ro

Detailed Research Findings: Applications of L-Glutamic Acid (¹⁵N)

The versatility of L-Glutamic Acid (¹⁵N) as a tracer has led to its application in a variety of research areas. The following table summarizes key findings from studies that have utilized this stable isotope-labeled compound.

Research AreaOrganism/SystemKey FindingsAnalytical Technique(s)
Neurotransmitter Metabolism Cultured AstrocytesDemonstrated the metabolism of [¹⁵N]glutamate primarily into [²-¹⁵N]glutamine, [⁵-¹⁵N]glutamine, and [¹⁵N]alanine. nih.govGas Chromatography-Mass Spectrometry (GC-MS)
Glutathione Synthesis In vivo (dog)Used to determine glutathione concentration and fractional synthesis rate in red blood cells, showing a decline in glutathione levels during a 72-hour fast with no change in synthesis rate. nih.govresearchgate.netGas Chromatography-Mass Spectrometry (GC-MS)
Amino Acid Metabolism Cultured AstrocytesShowed that alanine (B10760859) nitrogen is an important source for glutamate nitrogen. nih.govGas Chromatography-Mass Spectrometry (GC-MS)
Enzymatic Synthesis and Structural Analysis In vitroSuccessful enzymatic synthesis of L-[¹⁵N]-glutamic acid with over 99% isotopic enrichment. lew.roNuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS)
Metabolic Tracing in Cancer Research Pancreatic Cancer ModelsA multi-labeled glutamine variant, including ¹⁵N, was used to measure glutaminolysis in vivo and assess the effects of enzyme inhibitors. pnas.orgHyperpolarized Magnetic Resonance Imaging (MRI), Mass Spectrometry

Properties

Molecular Weight

148.12

Purity

98%

Origin of Product

United States

Synthesis and Biosynthetic Preparation of L Glutamic Acid 15n for Research Applications

Enzymatic Synthesis Strategies for L-Glutamic Acid (15N)

Enzymatic synthesis offers a highly controlled and specific method for producing L-Glutamic Acid (¹⁵N). This in vitro approach typically involves the reductive amination of a keto-acid precursor using a specific dehydrogenase enzyme and a ¹⁵N-labeled ammonium (B1175870) source. tandfonline.comresearchgate.net

The reductive amination reaction catalyzed by glutamate (B1630785) dehydrogenase is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide in its reduced form (NADH). lew.roresearchgate.net As NADH is oxidized to NAD+ during the synthesis of L-Glutamic Acid (¹⁵N), a regeneration system is required for the process to be economically viable and efficient. researchgate.net A commonly coupled enzymatic system for this purpose is the oxidation of glucose to gluconic acid, catalyzed by glucose dehydrogenase (GlcDH). tandfonline.comresearchgate.net This regeneration system uses glucose as an inexpensive electron donor to continuously convert NAD+ back to NADH, allowing the primary synthesis reaction to proceed. lew.rolookchem.com Alternative systems, such as those using formate (B1220265) dehydrogenase, can also be employed for NADH regeneration. researchgate.netgoogle.com

The efficiency of the enzymatic synthesis of L-Glutamic Acid (¹⁵N) is dependent on carefully controlled reaction conditions. Research has established optimal parameters to maximize product yield. lew.ro A typical synthesis is performed in an aqueous solution at a temperature of 30°C and a pH maintained at 8.0. lew.roresearchgate.net The pH tends to decrease during the reaction due to the formation of gluconic acid from the cofactor regeneration system, requiring the addition of a base like sodium hydroxide (B78521) to maintain the optimal level. lew.ro

After a reaction time of several hours, the process can achieve high yields. Following purification steps, which include the removal of denatured proteins and recrystallization, a chemical yield of 70% has been reported. lew.ro Critically, the isotopic enrichment of the final product is very high, with analyses confirming a ¹⁵N content of 99.0 atom % or greater. lew.roresearchgate.net

Table 1: Typical Reaction Components for Enzymatic Synthesis of L-Glutamic Acid (¹⁵N) This table is interactive. You can sort and filter the data.

Component Role Typical Amount
α-ketoglutarate (Na-salt) Precursor Keto-Acid 8 mmol
[¹⁵N]ammonium chloride ¹⁵N Isotope Source 8 mmol
Glucose Electron Donor for Regeneration 40 mmol
NADH Initial Cofactor 0.5 mmol
Glutamate Dehydrogenase (GDH) Primary Catalyst 100 U
Glucose Dehydrogenase (GlcDH) Regeneration Catalyst 110 U

Data sourced from references lew.roresearchgate.net.

A significant advantage of using enzymes like glutamate dehydrogenase is their inherent stereospecificity. tandfonline.comresearchgate.net The enzymatic synthesis exclusively yields the L-enantiomer of glutamic acid. lew.ro This eliminates the need for complex and costly chiral separation steps that are often required in traditional chemical synthesis, which typically produce a racemic mixture of D- and L-isomers. bepls.com The formation of the naturally occurring L-isomer is a key benefit of this biosynthetic route. lew.ro

Microbial Biosynthesis of L-Glutamic Acid (¹⁵N)

Fermentative processes using specific microbial strains provide an alternative, scalable method for producing L-Glutamic Acid (¹⁵N). This approach leverages the natural metabolic pathways of microorganisms, which can be enhanced through genetic modification.

Microorganisms such as Corynebacterium glutamicum (also known as Micrococcus glutamicus) and Brevibacterium lactofermentum are widely used for the industrial production of L-glutamic acid. bepls.comnih.govnih.gov A key strategy to induce the overproduction and excretion of glutamic acid is the use of auxotrophic strains, particularly those requiring biotin (B1667282) for growth. nih.gov Under conditions of biotin limitation, these bacteria are prompted to excrete large quantities of L-glutamic acid into the culture medium. nih.gov

To produce the ¹⁵N-labeled version, these microbial strains are cultivated in a fermentation medium where the primary nitrogen source is a ¹⁵N-labeled precursor, such as [¹⁵N]ammonium chloride. nih.gov The microorganisms then incorporate the heavy isotope into the amino acids they synthesize, resulting in high-yield production of L-[¹⁵N]glutamic acid. nih.gov

Furthermore, modern metabolic engineering techniques are applied to enhance production efficiency. scispace.commdpi.com These strategies involve the genetic modification of strains to optimize the metabolic flux towards glutamate synthesis. nih.govscispace.com This can include amplifying the expression of key biosynthetic enzymes and deleting or modifying pathways that compete for precursors, thereby channeling more carbon into the production of L-glutamic acid. scispace.commdpi.com

Table 2: Microorganisms Used in L-Glutamic Acid (¹⁵N) Production This table is interactive. You can sort and filter the data.

Microorganism Production Method Key Characteristics
Corynebacterium glutamicum Fermentation Biotin auxotroph, subject to extensive metabolic engineering. nih.govscispace.com
Brevibacterium lactofermentum Fermentation Used in fermentative processes with [¹⁵N]ammonium chloride as the isotope source. nih.gov

Isotopic Enrichment Strategies with 15N-Labeled Precursors (e.g., 15N-Ammonium Sulfate)

The biosynthesis of L-Glutamic Acid labeled with the stable isotope nitrogen-15 (B135050) (¹⁵N) is a critical process for a variety of research applications, including metabolic studies and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govisotope.com A highly effective and widely adopted strategy for this purpose involves using microorganisms or isolated enzymes that can incorporate nitrogen from a ¹⁵N-labeled precursor into the amino acid. nih.govasm.orglew.ro ¹⁵N-Ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄) or ¹⁵N-ammonium chloride (¹⁵NH₄Cl) are common and efficient sources of the heavy nitrogen isotope for this process. nih.govasm.orgnih.gov

Microbial fermentation is a prominent method for producing L-[¹⁵N]Glutamic acid. Specific bacterial strains, such as Brevibacterium flavum and Brevibacterium lactofermentum, are particularly well-suited for this task. nih.govasm.orgnih.gov These microorganisms are utilized commercially for monosodium glutamate production and possess the ability to use glucose or acetate (B1210297) as a carbon source and ammonium salts as their sole nitrogen source. nih.govasm.org In a typical fermentation process, the bacterium is grown in a culture medium where the standard nitrogen source is replaced with a highly enriched ¹⁵N-ammonium salt. For instance, studies have shown that Brevibacterium lactofermentum grown on a medium containing 97% enriched ¹⁵NH₄Cl as the only isotopic precursor can produce L-[¹⁵N]Glutamic acid in high yields. nih.gov Similarly, the use of (¹⁵NH₄)₂SO₄ with Brevibacterium flavum is considered a very effective labeling strategy. nih.govasm.org

Another powerful approach is enzymatic synthesis, which offers high specificity and stereoselectivity, yielding the naturally occurring L-isomer. lew.ro A common enzymatic system involves the reductive amination of α-ketoglutarate, catalyzed by glutamate dehydrogenase (GDH). lew.roresearchgate.net In this reaction, ¹⁵NH₄Cl provides the labeled amino group, and a cofactor such as NADH is required. lew.ro To make the process cost-effective, a regeneration system for the expensive NADH cofactor is often included, for example, using glucose and glucose dehydrogenase (GlcDH). lew.ro This enzymatic method has been shown to achieve very high isotopic enrichment, with some experiments reporting up to 99 atom % ¹⁵N enrichment in the final L-Glutamic acid product. lew.ro

The table below summarizes key findings from studies employing ¹⁵N-ammonium salts for L-Glutamic acid synthesis.

MethodOrganism/Enzyme¹⁵N PrecursorReported Isotopic EnrichmentReference
Microbial FermentationBrevibacterium lactofermentum97% ¹⁵NH₄ClHigh Yield nih.gov
Microbial FermentationBrevibacterium flavum(¹⁵NH₄)₂SO₄Very Effective Strategy nih.govasm.org
Enzymatic SynthesisGlutamate Dehydrogenase (GDH) & Glucose Dehydrogenase (GlcDH)~99% ¹⁵NH₄Cl99 atom % ¹⁵N lew.ro
Coupled Enzymatic SystemGlutamate Dehydrogenase (GDH)(¹⁵NH₄)₂SO₄High Yield researchgate.net

Analysis of Label Scrambling in Biosynthetic Pathways

A significant challenge in the isotopic labeling of molecules through biological systems is "label scrambling". asm.orgau.dk This phenomenon refers to the metabolic conversion of the supplied labeled precursor and the subsequent incorporation of the isotope into molecules other than the intended target, or at unintended positions within the target molecule. nih.govacs.org In the context of L-[¹⁵N]Glutamic acid synthesis, the ¹⁵N atom from the ammonium precursor can be transferred to other amino acids through various transamination and metabolic reactions. nih.govanu.edu.au

Metabolic scrambling is a common issue during protein expression for NMR studies where specific amino acid labeling is desired. au.dk Studies using human embryonic kidney (HEK293) cells have shown that glutamic acid (E) is one of six amino acids that experience significant metabolic scrambling of the ¹⁵N label. nih.gov The α-amino group ¹⁵N on a labeled amino acid can be lost through metabolic processes, reducing the enrichment in the target molecule. acs.org Conversely, the ¹⁵N label can appear in other amino acids that were not intended to be labeled. acs.organu.edu.au For example, when attempting to selectively label asparagine and glutamine side-chains, a limited amount of ¹⁵N scrambling was observed, with the label being detected in the backbone amides of aspartate, asparagine, glutamate, and glutamine. anu.edu.au

Understanding the underlying metabolic pathways is crucial to minimizing scrambling. asm.org The primary route for ammonium assimilation in many organisms is its incorporation into glutamate and glutamine, which then act as primary nitrogen donors for the biosynthesis of most other nitrogenous compounds, including other amino acids. This central role makes glutamate particularly susceptible to involvement in scrambling pathways.

Several strategies can be employed to analyze and mitigate label scrambling:

Tuning Culture Conditions: Adjusting the composition of the growth medium can help suppress scrambling. For instance, reducing the concentration of the labeled amino acid while maintaining a high concentration of unlabeled amino acids can sometimes prevent the metabolic pathways from processing the labeled compound. au.dknih.gov One study found that using a 10-fold excess of unlabeled amino acids relative to the ¹⁵N-labeled amino acid prevented significant scrambling. au.dk

Advanced Analytical Techniques: Mass spectrometry is a key tool for detecting and quantifying scrambling. au.dkacs.org High-resolution mass spectrometry of peptides from a labeled protein can reveal complex isotope patterns that arise from scrambling, allowing for the identification of intermediately labeled peptides and previously undetected metabolic effects. acs.org

Pathway Analysis: Analyzing the distribution of the ¹⁵N label across different amino acids provides insight into the active metabolic pathways. asm.orgsemanticscholar.org For example, observing the rapid appearance of ¹⁵N in glutamate following the addition of ¹⁵N-ammonium confirms its role as the primary entry point for nitrogen assimilation. semanticscholar.org

The table below outlines common observations and analytical approaches related to label scrambling in ¹⁵N-glutamate biosynthesis.

Observation/TechniqueDescriptionContext/OrganismReference
Significant ScramblingGlutamic acid (E) is among several amino acids that experience significant metabolic scrambling of the ¹⁵N label.HEK293 Cells nih.gov
Scrambling MitigationUsing a 10-fold excess of unlabeled amino acids relative to the ¹⁵N-amino acid can prevent scrambling.General Protein Expression au.dk
Scrambling DetectionLimited scrambling observed as ¹⁵N incorporation into backbone amides of aspartate, asparagine, glutamate, and glutamine.Selective Side-Chain Labeling anu.edu.au
Quantification of ScramblingHigh-resolution and tandem mass spectrometry can quantify ¹⁵N content and identify scrambling effects previously undetected by NMR.Protein Expression acs.org

Purity and Isotopic Enrichment Assessment Post-Synthesis

Following the synthesis of L-[¹⁵N]Glutamic acid, it is essential to purify the compound and accurately determine its chemical purity and the extent of isotopic enrichment. lew.ronih.gov Several analytical techniques are employed for this purpose, often in combination, to provide a comprehensive assessment.

Chemical Purity is typically assessed using standard chromatography techniques. High-Performance Liquid Chromatography (HPLC) is a common method used to determine the chemical purity of the final product, with purities often exceeding 95% to 98%. biocompare.comlgcstandards.comsigmaaldrich.com

Isotopic Enrichment Assessment is performed using methods that can differentiate between the light (¹⁴N) and heavy (¹⁵N) isotopes.

Mass Spectrometry (MS): This is a cornerstone technique for determining isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS): This method involves derivatizing the amino acid to make it volatile before analysis. It is a precise and accurate procedure for measuring the ¹⁵N isotopic enrichment in multiple amino acids, including glutamate. nih.govnih.gov By monitoring selected ions, the ratio of the ¹⁵N-labeled molecule to its unlabeled counterpart can be determined. nih.gov

Isotope Ratio Mass Spectrometry (IRMS): Often coupled with a gas chromatograph and a combustion furnace (GC/C/IRMS), this technique provides highly sensitive and precise measurements of isotope ratios, making it ideal for tracking ¹⁵N in complex samples. semanticscholar.org

High-Resolution Mass Spectrometry (e.g., Orbitrap): Modern high-resolution mass spectrometers can directly analyze intact molecular ions and their fragments. thermofisher.com This allows for the simultaneous analysis of multiple isotopologues and can even provide position-specific isotope ratios within the molecule, for example, by comparing the isotopic composition of the intact molecule to that of a specific fragment ion. thermofisher.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This is a rapid method to evaluate the fidelity of ¹⁵N incorporation, especially in the context of labeled proteins. au.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for assessing ¹⁵N enrichment.

¹³C NMR: The enrichment of ¹⁵N can be determined indirectly using ¹³C NMR. lew.ro The ¹⁵N nucleus (a spin-1/2 particle) couples to the adjacent C-2 carbon atom, resulting in a splitting of the C-2 signal in the ¹³C spectrum. The presence and magnitude of this coupling constant (e.g., ¹J(¹⁵N-C2) ≈ 5.7 Hz) confirms the incorporation of ¹⁵N, and the relative intensity of the split signal compared to any residual unsplit signal allows for the quantification of the enrichment level. lew.ro Results from this method have been shown to be in good agreement with those from GC-MS. lew.ro

¹⁵N NMR: Direct detection of the ¹⁵N nucleus provides the most straightforward confirmation of labeling, although it is less sensitive than ¹H or ¹³C NMR.

The table below summarizes the methods used for the post-synthesis analysis of L-[¹⁵N]Glutamic acid.

Analytical TechniquePurposeKey FeaturesReference
Gas Chromatography-Mass Spectrometry (GC-MS)Purity & Isotopic EnrichmentRequires derivatization; precise and accurate for measuring ¹⁵N enrichment. nih.govnih.gov
¹³C Nuclear Magnetic Resonance (NMR)Isotopic EnrichmentQuantifies enrichment by observing the ¹J(¹⁵N-C2) coupling constant. lew.ro
High-Resolution MS (Orbitrap)Isotopic EnrichmentEnables analysis of intact ions and position-specific isotope analysis. thermofisher.com
GC/Combustion/IRMSIsotopic EnrichmentOffers high sensitivity and precision for compound-specific isotope analysis. semanticscholar.org
High-Performance Liquid Chromatography (HPLC)Chemical PurityStandard method to assess chemical purity, often >95%. lgcstandards.com

Advanced Analytical Methodologies for L Glutamic Acid 15n and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-invasive tool for elucidating molecular structure and dynamics. For ¹⁵N-labeled compounds, specific NMR techniques offer direct and indirect methods for detection and quantification.

¹⁵N NMR Spectroscopy for Direct Isotope Detection and Quantification

Direct detection of the ¹⁵N nucleus, while challenged by its low gyromagnetic ratio and natural abundance, provides unambiguous confirmation and quantification of isotopic labeling. nih.gov In studies involving L-Glutamic Acid (¹⁵N), ¹⁵N NMR spectroscopy allows for the direct observation of the nitrogen atom within the amino acid. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, providing valuable information about its molecular context. nih.govillinois.edu

For instance, the ¹⁵N NMR spectrum of L-[¹⁵N]-glutamic acid shows a characteristic resonance, and its chemical shift can be influenced by factors such as pH and the presence of other molecules. lew.ro The isotopic enrichment of L-Glutamic Acid (¹⁵N) can be determined with high accuracy using this method. Research has demonstrated that the ¹⁵N enrichment of L-glutamic acid can be determined to be over 99 atom % ¹⁵N. lew.ro The ¹⁵N chemical shift for L-[¹⁵N]-glutamic acid has been reported to be 12.6 ppm relative to a ¹⁵NH₄NO₃ standard. lew.ro

¹H and ¹³C NMR Spectroscopy for Structural Elucidation and Isotope Effects

While ¹⁵N NMR directly probes the isotope, ¹H and ¹³C NMR spectroscopy offer indirect but highly informative data. The presence of the ¹⁵N isotope induces observable effects on the NMR spectra of neighboring ¹H and ¹³C nuclei through spin-spin coupling. lew.ro

In the ¹³C NMR spectrum of L-[¹⁵N]-glutamic acid, the carbon atom directly bonded to the ¹⁵N (C-2) exhibits a characteristic coupling, resulting in a splitting of the signal. lew.ro This ¹J(¹⁵N-C) coupling constant provides definitive evidence of ¹⁵N incorporation. For L-[¹⁵N]-glutamic acid, a ¹J(¹⁵NH₂-CH) coupling constant of 5.7 Hz has been reported. lew.ro The determination of ¹⁵N enrichment can be achieved by analyzing the C-2 region of the ¹³C NMR spectrum. lew.ro

Similarly, the ¹H NMR spectrum is affected. The proton attached to the C-2 carbon will show coupling to the ¹⁵N nucleus. The ¹H NMR spectrum of L-[¹⁵N]-glutamic acid in D₂O displays multiplets corresponding to the different protons in the molecule, with the signal for the proton on C-2 appearing as a triplet at approximately 3.74 ppm. lew.ro

Table 1: Experimental NMR Data for L-[¹⁵N]-Glutamic Acid in D₂O lew.ro

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H3.74tripletC-2 proton
¹H2.07multipletC-3 protons
¹H2.48multipletC-4 protons
¹³CNot specifiedNot specifiedC-2
¹⁵N12.6Not specifiedAmine Nitrogen
Note: Specific chemical shifts for all carbons were not detailed in the provided source, but the analysis focused on the C-2 region between 48-58 ppm.

Hyperpolarized Magnetic Resonance for Enhanced Signal Detection in Metabolic Tracing

A significant challenge in in vivo metabolic studies using NMR is the inherently low signal-to-noise ratio. Hyperpolarized magnetic resonance is a cutting-edge technique that dramatically enhances the NMR signal of isotopic labels like ¹³C and ¹⁵N by several orders of magnitude. nih.gov This allows for real-time monitoring of metabolic pathways.

For glutamine metabolism, hyperpolarized [5-¹³C, 5-¹⁵N]-L-glutamine has been developed as a probe. ismrm.org The inclusion of ¹⁵N is crucial as it helps to prolong the relaxation times of the hyperpolarized ¹³C nucleus, which is essential for in vivo imaging. ismrm.orgpnas.org Specifically, ¹⁵N-labeling decreases low-field quadrupolar relaxation, resulting in increased polarization and a longer T₂ relaxation time. pnas.org This enhanced signal persistence enables the detection of the conversion of hyperpolarized glutamine to glutamate (B1630785) in vivo, providing a powerful tool to study glutaminolysis in real-time. ismrm.orgpnas.org The development of such multi-isotope labeled compounds, like [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, has proven optimal for these measurements. pnas.org

Computational and Theoretical Approaches to NMR Parameter Prediction

Computational chemistry provides a powerful complement to experimental NMR studies. lew.roresearchgate.net Density Functional Theory (DFT) methods, such as B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to calculate NMR parameters like chemical shifts and coupling constants. lew.roresearchgate.net These theoretical calculations help in the interpretation of experimental spectra and can predict the NMR properties of molecules.

For L-[¹⁵N]-glutamic acid, computational studies have been performed to calculate its ¹³C chemical shifts and coupling constants. lew.ro The Gauge-Induced Atomic Orbital (GIAO) method is commonly used for predicting chemical shifts. lew.roresearchgate.net Comparisons between the theoretically calculated and experimentally obtained NMR data for L-glutamic acid have shown good agreement, validating the computational models. lew.ro Such theoretical approaches are invaluable for understanding how factors like conformation and solvent effects influence the NMR parameters of L-Glutamic Acid (¹⁵N). lew.ronih.gov

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry offers exceptional sensitivity and is a cornerstone for quantitative metabolic analysis. When coupled with chromatographic separation, it provides a robust platform for analyzing isotopically labeled compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

GC-MS is a widely used technique for the analysis of amino acids, including L-Glutamic Acid (¹⁵N). nih.gov Due to the polar nature of amino acids, derivatization is necessary to make them volatile for GC analysis. sigmaaldrich.com Common derivatization reagents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. lew.rosigmaaldrich.com

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the derivatized amino acids, and the mass spectrometer detects and quantifies the molecules based on their mass-to-charge ratio (m/z). For L-Glutamic Acid (¹⁵N), the mass spectrum will show a characteristic shift corresponding to the incorporation of the ¹⁵N isotope. This allows for the precise determination of isotopic enrichment. nih.gov This method has been used to confirm the isotopic content of L-[¹⁵N]-glutamic acid, showing results consistent with those obtained by NMR, with enrichments found to be over 99 atom %. lew.ro

The analysis of ¹⁵N incorporation into amino acids via GC-MS is a powerful tool for tracing nitrogen metabolism in various biological systems, from plant leaves to human studies. nih.govresearchgate.net The process involves extraction, purification, and derivatization of the amino acids, followed by GC-MS analysis to calculate heavy isotope abundance. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization ReagentAbbreviationDerivative FormedReference
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS) sigmaaldrich.com
Pentafluorobenzyl bromidePFB-BrPentafluorobenzyl (PFB) ester nih.govbohrium.com
Pentafluoropropionic anhydridePFPAPentafluoropropionic (PFP) amide nih.gov
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS-SRM) for Metabolite Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the comprehensive analysis of polar and ionic molecules like amino acids and their derivatives from biological samples. nih.gov When combined with tandem mass spectrometry (MS/MS), particularly in the Selected Reaction Monitoring (SRM) mode, it offers high selectivity and sensitivity for quantifying specific ¹⁵N-labeled metabolites. nih.govnih.gov This is essential for tracing the metabolic fate of L-Glutamic Acid (¹⁵N).

Metabolite Profiling and Flux Analysis:

LC-MS/MS methods are pivotal for ¹⁵N metabolic flux analysis, which investigates the flow of nitrogen from L-Glutamic Acid (¹⁵N) into other metabolites. For instance, researchers have developed LC-MS/MS methods to quantify the incorporation of ¹⁵N from glutamine into nucleosides and nucleobases, providing insights into de novo nucleotide biosynthesis in cancer cells. nih.govnih.govomicsonline.org These studies often involve separating DNA hydrolysates or other cellular extracts using liquid chromatography before analysis by a triple quadrupole mass spectrometer. nih.govomicsonline.org

Derivatization is a common strategy to improve the chromatographic separation and ionization efficiency of amino acids. One such technique involves the use of dansyl chloride. researchgate.netnih.gov A rapid LC-MS/MS method using dansyl derivatization has been developed to determine the ¹⁵N-enrichment of positional isomers of glutamine and citrulline. researchgate.netnih.gov This allows for tracing the precursor-product relationship between these two amino acids. researchgate.netnih.gov

Quantitative Approaches:

For quantitative analysis, an internal standard is typically employed. In the analysis of amino acids, ¹⁵N-labeled L-Glutamic Acid itself can serve as an internal standard for the quantification of its unlabeled counterpart and other amino acids. bath.ac.uk The use of stable isotope-labeled internal standards, such as ¹³C₅,¹⁵N₂-Glutamine and ¹³C₅,¹⁵N-Glutamic acid, helps to correct for matrix effects and variations in instrument response, ensuring accurate quantification. acs.org

The following table summarizes a typical LC-MS/MS-SRM method for analyzing ¹⁵N-labeled glutamine and its metabolites:

Table 1: Example of LC-MS/MS-SRM Parameters for ¹⁵N Metabolite Analysis. nih.govomicsonline.orgthermofisher.com
ParameterDescription
ChromatographyReverse-phase or HILIC column
Mobile PhaseGradients of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265)
IonizationElectrospray Ionization (ESI), typically in positive mode
MS AnalyzerTriple Quadrupole (QQQ)
Acquisition ModeSelected Reaction Monitoring (SRM)
Internal StandardsStable isotope-labeled versions of the analytes (e.g., ¹³C₅,¹⁵N₂-Gln, ¹³C₅,¹⁵N-Glu) acs.org

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Compound-Specific Isotope Analysis

Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is a highly sensitive technique for determining the nitrogen isotopic composition (δ¹⁵N values) of individual amino acids. nih.govnih.gov This method is particularly valuable for compound-specific isotope analysis (CSIA), providing detailed insights into nitrogen assimilation and metabolic pathways. nih.govvliz.be

Methodology:

The GC/C/IRMS process involves several key steps:

Hydrolysis: Proteins in a sample are first hydrolyzed to release individual amino acids. ucdavis.edu

Derivatization: The amino acids are then converted into volatile derivatives, such as N-acetyl-O-isopropyl (NAI) or trifluoroacetyl-n-butyl (TAB) esters, to make them suitable for gas chromatography. nih.govnih.gov

Separation: The derivatized amino acids are separated on a GC column. ucdavis.edu

Combustion and Reduction: The separated compounds are combusted to produce gases including N₂ and CO₂. The nitrogen oxides are then reduced to N₂ gas. ucdavis.edu

Isotope Ratio Measurement: The N₂ gas is introduced into an isotope ratio mass spectrometer, which measures the ratio of ¹⁵N to ¹⁴N. ucdavis.edu

This technique offers high precision, though challenges such as memory effects from highly enriched samples need to be carefully managed. researchgate.net

Research Applications:

GC/C/IRMS has been instrumental in studying nitrogen cycling in various ecosystems. For example, it has been used to trace the assimilation of ¹⁵N-labeled ammonium, nitrate (B79036), and glutamate by soil microbial biomass. nih.govnih.gov By analyzing the δ¹⁵N values of different amino acids over time, researchers can elucidate the pathways and rates of nitrogen incorporation into the soil protein pool. nih.gov Studies have shown that ammonium uptake often occurs first via glutamate. nih.gov

The following table outlines the typical instrumentation and conditions for GC/C/IRMS analysis of ¹⁵N-amino acids:

Table 2: Typical GC/C/IRMS System Configuration. ucdavis.edujamstec.go.jp
ComponentSpecification
Gas ChromatographEquipped with a high-resolution capillary column (e.g., Agilent DB-35)
Combustion InterfaceCombustion reactor with CuO/NiO wires at high temperature (e.g., 1000 °C)
Reduction FurnaceTo convert nitrogen oxides to N₂
Water RemovalNafion dryer
CO₂ RemovalLiquid nitrogen trap (for ¹⁵N analysis)
Isotope Ratio Mass Spectrometere.g., Thermo Scientific Delta V Advantage

Quantitative Determination of L-Glutamic Acid (¹⁵N) and Derivatives

Accurate quantification of L-Glutamic Acid (¹⁵N) and its isotopically labeled derivatives is essential for metabolic studies. Both LC-MS/MS and GC-MS are widely used for this purpose, often employing isotope dilution methods.

LC-MS/MS Quantification:

As discussed, LC-MS/MS in SRM mode is a primary tool for the quantitative analysis of ¹⁵N-labeled amino acids. thermofisher.comthermofisher.com The method's linearity and dynamic range are critical for accurate measurements. For instance, a method for analyzing dansyl-derivatized glutamine and citrulline showed linear enrichment curves (R² > 0.998) over a wide range of enrichments. researchgate.netnih.gov

GC-MS Quantification:

GC-MS is also a well-established technique for the quantitative determination of ¹⁵N enrichment in glutamine and its metabolites. nih.govnih.gov One method involves the derivatization of glutamine to its N,N-bis-trifluoroacetyl derivative, which allows for the detection of approximately 0.5 atom% excess ¹⁵N in small plasma volumes. nih.gov Another approach for determining [amide-¹⁵N]glutamine enrichment involves enzymatic hydrolysis of the amide group, conversion of the resulting ammonia (B1221849) to glutamic acid, and subsequent analysis of its N-TFA-glutaminate derivative by GC-MS. nih.gov This method has demonstrated linearity in the 0.5–21.5 atom % excess range. nih.gov

The following table provides a summary of research findings on the quantitative determination of L-Glutamic Acid (¹⁵N) and its derivatives:

Table 3: Research Findings on Quantitative Analysis of ¹⁵N-Labeled Glutamic Acid and Derivatives.
MethodDerivativeKey FindingReference
LC-MS/MSDansylLinear enrichment curves (R² > 0.998) for glutamine and citrulline isotopomers. researchgate.netnih.gov
GC-MSN,N-bis-trifluoroacetylDetection of ~0.5 atom% excess ¹⁵N in 10 µL of plasma. nih.gov
GC-MSN-TFA-glutaminate (from glutamine)Linear results for [amide-¹⁵N]glutamine in the 0.5–21.5 atom % excess range. nih.gov
GC-MStert-buthyldimethylsilyl (TBDMS)Used as a conventional method to confirm ¹⁵N enrichment of over 99%. lew.ro

Other Spectroscopic and Chromatographic Methods

While LC-MS and GC-IRMS are the predominant techniques, other methods can provide complementary information for the analysis of ¹⁵N-labeled glutamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the structure and isotopic enrichment of molecules. ¹³C NMR spectroscopy can be used to determine the ¹⁵N enrichment of L-glutamic acid. lew.ro In L-[¹⁵N]-glutamic acid, the ¹⁵N nucleus couples with the adjacent C-2 carbon, resulting in a specific coupling constant (¹J(¹⁵NH₂-CH)) of 5.7 Hz, which is absent in the unlabeled compound. lew.ro This allows for the quantification of ¹⁵N enrichment, with results comparable to those obtained by GC-MS. lew.ro ¹⁵N NMR, including techniques like ¹⁵N CP/MAS, can also directly characterize the labeled amino acid. lew.ro

Capillary Electrophoresis-Mass Spectrometry (CE-MS):

CE-MS is well-suited for the analysis of polar and charged metabolites. universiteitleiden.nl It separates compounds based on their charge-to-size ratio, offering a complementary separation mechanism to chromatography. universiteitleiden.nl CE-MS has been used in metabolomics for biomarker discovery and can distinguish between different classes of plasma samples based on spiked isotope-labeled compounds. universiteitleiden.nl

Applications of L Glutamic Acid 15n in Metabolic Research

General Principles of 15N Stable Isotope Tracing in Metabolic Pathways

Stable isotope tracing with 15N is a fundamental technique used to elucidate metabolic pathways and quantify the rates of metabolic reactions, known as fluxes. kuleuven.benih.gov Unlike radioactive isotopes, stable isotopes like 15N are non-radioactive and can be safely used in a wide range of experimental systems, from cell cultures to whole organisms, including human subjects. nih.gov The core principle involves replacing the naturally abundant 14N with 15N in a specific metabolite, in this case, L-glutamic acid. This "labeled" molecule is then introduced into the system, and its metabolic fate is monitored over time. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the incorporation of 15N into various downstream metabolites. nih.govfrontiersin.org This allows researchers to map the flow of nitrogen and understand the connectivity and activity of metabolic networks. springernature.com

Two primary experimental approaches are employed in stable isotope tracing: pulse-chase experiments and steady-state labeling.

Pulse-chase experiments involve introducing the 15N-labeled substrate for a short period (the "pulse"), followed by a "chase" with the unlabeled form of the same substrate. neb.comwikipedia.org This technique is particularly useful for studying the dynamics of a metabolic pathway, such as the rates of synthesis and degradation of molecules over time. springernature.com For instance, a pulse of L-Glutamic Acid (15N) can be used to track the initial incorporation of 15N into other amino acids and nitrogenous compounds, and the subsequent chase reveals how this label is processed and turned over. nih.govresearchgate.net

Steady-state labeling involves continuous administration of the 15N-labeled substrate until the isotopic enrichment of the metabolite pools reaches a constant level. embopress.orgf1000research.com At this isotopic steady state, the rate of appearance of the labeled atoms in a metabolite is equal to the rate of their disappearance. This approach is ideal for determining the relative contributions of different pathways to the production of a particular metabolite under specific physiological or pathological conditions. nih.gov For example, by achieving a steady state with L-Glutamic Acid (15N), researchers can quantify the proportion of nitrogen in other amino acids that is derived from glutamate (B1630785).

Experimental ApproachDescriptionKey Information Obtained
Pulse-Chase Short exposure to a labeled compound ("pulse") followed by exposure to the same unlabeled compound ("chase"). neb.comwikipedia.orgDynamics of metabolic processes, turnover rates, and intermediate precursor-product relationships. springernature.com
Steady-State Labeling Continuous administration of a labeled compound until isotopic equilibrium is reached. embopress.orgf1000research.comRelative pathway activities and contributions to metabolite pools under stable conditions. nih.gov

The data obtained from 15N tracing experiments can be used to develop kinetic models that describe the dynamic changes in labeled metabolites over time. These models can provide quantitative estimates of reaction rates and pathway fluxes. nih.gov

Metabolic Flux Analysis (MFA) is a powerful computational technique that integrates stable isotope labeling data with a stoichiometric model of metabolic reactions to calculate intracellular metabolic fluxes. kuleuven.be By measuring the isotopic labeling patterns of metabolites at a steady state, MFA can provide a detailed map of the flow of atoms through the metabolic network. nih.gov When isotopic steady state is not achievable, isotopically non-stationary MFA (INST-MFA) can be used, which analyzes the time-dependent labeling patterns. kuleuven.be The use of 15N-labeled substrates like L-glutamic acid in MFA studies is crucial for understanding nitrogen metabolism and its integration with central carbon metabolism. surrey.ac.ukbiorxiv.org

Nitrogen Metabolism and Cycling

L-Glutamic Acid (15N) is an invaluable tool for studying the intricate network of nitrogen metabolism. Glutamate is a central hub in amino acid metabolism, acting as both a donor and acceptor of amino groups in a variety of reactions.

Transamination reactions, catalyzed by aminotransferases, are fundamental for the synthesis and degradation of amino acids. These reactions involve the transfer of an amino group from an amino acid to an α-keto acid, forming a new amino acid and a new α-keto acid. wikipedia.org α-ketoglutarate, the keto acid analog of glutamate, is a key participant in these reactions, often serving as the primary acceptor of amino groups to form glutamate. wikipedia.org

By using L-Glutamic Acid (15N) as a tracer, researchers can follow the transfer of the labeled nitrogen to various α-keto acids to form new 15N-labeled amino acids. This allows for the direct measurement of the rates and directions of transamination reactions. For example, the transfer of 15N from glutamate to oxaloacetate to form 15N-aspartate is a critical step in the malate-aspartate shuttle and the synthesis of other amino acids and nucleotides. wikipedia.org

ReactionDescription
Glutamate + Oxaloacetate ⇌ α-Ketoglutarate + AspartateTransfer of an amino group from glutamate to oxaloacetate, forming aspartate. wikipedia.org
Glutamate + Pyruvate ⇌ α-Ketoglutarate + Alanine (B10760859)Transfer of an amino group from glutamate to pyruvate, forming alanine.
Glutamate + Phenylpyruvate ⇌ α-Ketoglutarate + PhenylalanineTransfer of an amino group from glutamate to phenylpyruvate, forming phenylalanine.

The glutamine-glutamate cycle is a crucial metabolic pathway in the central nervous system, involving the cycling of glutamate and glutamine between neurons and astrocytes. wikipedia.orgfrontiersin.org Glutamate released by neurons is taken up by astrocytes and converted to glutamine by glutamine synthetase. nih.gov Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase (B10826351). nih.gov This cycle is essential for maintaining the supply of the neurotransmitter glutamate and for ammonia (B1221849) detoxification. wikipedia.org

L-Glutamic Acid (15N) tracing has been instrumental in studying the dynamics of this cycle. nih.gov By introducing 15N-glutamate, researchers can monitor its conversion to 15N-glutamine in astrocytes and the subsequent transfer of 15N-glutamine back to neurons for glutamate synthesis. These studies have provided quantitative data on the flux through the glutamine-glutamate cycle and its importance in brain metabolism. frontiersin.org

The nitrogen from L-Glutamic Acid (15N) can be incorporated into a wide array of other amino acids through transamination and other metabolic pathways. nih.gov Studies using 15N-glutamate have demonstrated the transfer of its nitrogen to form alanine, aspartate, and GABA. nih.gov For instance, in cultured astrocytes, the metabolism of [15N]glutamic acid leads to the formation of [15N]glutamine, [15N]alanine, and [15N]aspartate. nih.gov

Research in cultured neurons has also shown that the nitrogen from various 15N-labeled precursors, including glutamine, leucine (B10760876), and alanine, contributes to the synthesis of glutamate, which can then donate its nitrogen to other amino acids. nih.gov Furthermore, studies in brain slices have shown rapid transfer of 15N from glutamate to aspartate and alanine. nih.gov These findings highlight the central role of glutamate as a primary nitrogen donor in the synthesis of non-essential amino acids.

A study on wheat leaf segments demonstrated the incorporation of 15N from nitrate (B79036) into glutamine, glutamate, and aspartate, underscoring the universal importance of these pathways in nitrogen assimilation across different organisms. mdpi.com

Nitrogen Flux to Nucleotides and Hexosamine Pathways

L-Glutamic acid, derived from L-glutamine, is a central hub for nitrogen distribution within the cell. nih.gov The stable isotope L-Glutamic acid (15N) is an indispensable tool for tracing the flow of nitrogen from this key amino acid into various biosynthetic pathways, notably the synthesis of nucleotides and hexosamines. Glutamine, which is readily converted to glutamate, is an obligatory nitrogen donor for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. mdpi.com

Research using 15N-labeled glutamine and glutamate has elucidated the specific contributions of its nitrogen atoms to these essential molecules. The amide (gamma) nitrogen of glutamine is utilized in several enzymatic steps in nucleotide synthesis, including those catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase II for pyrimidines and phosphoribosyl pyrophosphate (PRPP) amidotransferase for purines. nih.gov By tracing the incorporation of 15N from L-glutamic acid (15N) into the purine (B94841) and pyrimidine rings, researchers can quantify the rate of de novo nucleotide biosynthesis. This is particularly relevant in the study of rapidly proliferating cells, such as cancer cells, which exhibit a high demand for nucleotides. nih.gov

Similarly, glutamine's amide nitrogen is essential for the hexosamine pathway, which produces amino sugars like glucosamine-6-phosphate. These molecules are critical for the synthesis of glycoproteins and other macromolecules. The use of 15N tracers allows for the precise measurement of nitrogen flux through this pathway, providing insights into cellular growth and function. mdpi.com

Urea (B33335) Cycle and Ammonia Metabolism in Animal Models

L-Glutamic acid (15N) has been instrumental in studying ammonia detoxification and urea synthesis in animal models, particularly in isolated rat hepatocytes. These studies help to delineate the relative contributions of different enzymatic pathways to ureagenesis. When isolated rat hepatocytes are incubated with [15N]glutamate, the labeled nitrogen is incorporated into both ammonia (15NH3) and urea. nih.gov

One key pathway involves glutamate dehydrogenase (GLDH), which releases ammonia from glutamate. This ammonia can then enter the urea cycle. nih.gov Studies have shown that when [15N]glutamate is the sole nitrogen source, the flux through GLDH is a prominent source of ammonia for urea synthesis. nih.gov The isotopic enrichment in the resulting urea can be measured to quantify this flux. For instance, after a 40-minute incubation with [15N]glutamate, the isotopic enrichment of singly and doubly labeled urea reached approximately 65 and 30 atom % excess, respectively. nih.gov

The use of [15N]glutamate also allows researchers to investigate the interplay between different metabolic states and urea synthesis. For example, in acute alkalosis (higher pH), the synthesis of [15N]urea from the nitrogen of glutamine is stimulated, whereas it is decreased in acute acidosis (lower pH). nih.gov These findings demonstrate that the utilization of glutamate-derived nitrogen for ureagenesis is tightly regulated by physiological conditions. nih.gov

Isotopic Enrichment of Urea from 15N-Labeled Precursors in Rat Hepatocytes nih.gov
15N-Labeled PrecursorSingly Labeled Urea (Atom % Excess)Doubly Labeled Urea (Atom % Excess)
[15N]Glutamate~65%~30%
[15N]Aspartate70%20%

Carbon Metabolism and Intermediary Pathways

Anaplerotic Contribution to the Tricarboxylic Acid (TCA) Cycle

L-Glutamic acid plays a crucial anaplerotic role, meaning it replenishes the intermediates of the tricarboxylic acid (TCA) cycle. This function is vital for maintaining the cycle's activity, which is central to cellular energy production and biosynthesis. mdpi.commdpi.com The carbon skeleton of glutamate is a primary source for replenishing TCA cycle intermediates, especially in rapidly proliferating tissues. mdpi.com

Through the action of enzymes like glutamate dehydrogenase or transaminases, glutamate is converted into α-ketoglutarate, a key intermediate of the TCA cycle. mdpi.comnih.gov Isotope tracing studies using 13C and 15N labeled glutamine and glutamate have demonstrated this direct entry of the glutamate carbon backbone into the cycle. nih.gov Once converted to α-ketoglutarate, the labeled carbons can be tracked as they are metabolized through the subsequent steps of the cycle, forming intermediates such as succinate, fumarate, and malate. mdpi.comnih.gov This process is essential not only for ATP production but also for providing precursors for the synthesis of other molecules. mdpi.com

Linkage to Pyruvate Metabolism and Gluconeogenesis

The metabolic fate of glutamate is closely linked to pyruvate metabolism and gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.gov Glutamine and glutamate are considered primary precursors for gluconeogenesis, particularly in the kidneys and small intestine. nih.gov

The carbon atoms from glutamate, after entering the TCA cycle as α-ketoglutarate, can be converted to malate. Malate can then be exported from the mitochondria to the cytosol and converted to oxaloacetate, a direct precursor for gluconeogenesis. nih.gov Furthermore, TCA cycle intermediates derived from glutamate can also be converted to pyruvate. For example, malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate. nih.gov This provides a direct link between the carbon skeleton of glutamate and the pyruvate pool, which can then be used for glucose synthesis. During periods of fasting, glucogenic amino acids like glutamate become a critical source of carbon for maintaining blood glucose levels. nih.gov

Biosynthesis of Macromolecules and Other Metabolites

Protein Synthesis and Turnover Studies

L-Glutamic acid (15N), as part of a mixture of 15N-labeled amino acids, is a powerful tool for measuring the dynamics of protein synthesis and turnover. nih.gov In these studies, cells or organisms are cultured in media where standard amino acids are replaced with their 15N-labeled counterparts. nih.gov As new proteins are synthesized, they incorporate these heavy isotopes, resulting in a measurable mass shift. nih.govnih.gov

This mass shift can be detected using mass spectrometry. By comparing the abundance of the 'unlabeled' (old) proteins with the 'labeled' (new) proteins over time, researchers can calculate the fractional synthesis rate (FSR) of individual proteins. nih.gov This provides a dynamic view of the proteome, revealing how quickly different proteins are being produced.

Studies using this technique have determined the FSR for various proteins. For example, in pancreatic cancer cells cultured for 72 hours with 15N-labeled amino acids, the FSR of six identified proteins ranged from 44% to 76%. nih.gov This method is broadly applicable for in vitro and in vivo studies to understand the regulation of protein expression, as the level of any given protein is a result of the balance between its synthesis and degradation rates. nih.gov

Example Fractional Synthesis Rates (FSR) in Pancreatic Cancer Cells nih.gov
Protein (Hypothetical ID)Fractional Synthesis Rate (FSR)
Protein A44%
Protein B52%
Protein C58%
Protein D65%
Protein E71%
Protein F76%

Glutathione (B108866) Synthesis and Turnover in Cellular Systems

L-Glutamic acid labeled with the stable isotope nitrogen-15 (B135050) (¹⁵N) serves as a critical tracer in metabolic research to investigate the dynamics of glutathione (GSH) synthesis and turnover. nih.govnih.gov Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a principal intracellular antioxidant. mdpi.com By introducing ¹⁵N-L-glutamic acid into a biological system, researchers can track the incorporation of the labeled nitrogen atom into the newly synthesized glutathione molecules. This allows for the precise measurement of the rate at which glutathione is being produced, known as its fractional synthesis rate (FSR). nih.govufg.br

Methodologies employing gas chromatography-mass spectrometry (GC-MS) are frequently used to measure the enrichment of ¹⁵N in glutathione and its precursor, glutamate, in biological samples. nih.gov This technique enables the simultaneous determination of both glutathione concentration and its synthesis rate. nih.gov

Research in various cellular systems has utilized this approach to understand how different physiological and pathological conditions affect glutathione metabolism.

In Vivo Animal Models: Studies in dogs have used ¹⁵N-L-glutamic acid infusions to explore the effects of fasting and nutritional supplementation on glutathione homeostasis. In one such study, a 72-hour fast was shown to cause a significant 39% decrease in erythrocyte glutathione levels, although the fractional synthesis rate remained unchanged. nih.gov Another investigation in dogs found that glutamine supplementation did not alter erythrocyte GSH concentration or synthesis rate but did lead to a decreased GSH synthesis rate in the duodenum, suggesting that glutamine may help maintain the GSH pool by reducing its utilization. ufg.br

Cultured Cell Systems: Research on primary astrocyte cultures has demonstrated that the intracellular glutathione pool turns over rapidly. nih.gov Using ¹⁵N-glutamic acid, studies have shown that this turnover can be stimulated by chemicals like diethylmaleate, which partially depletes glutathione pools. nih.gov Furthermore, supplementing the culture medium with L-cysteine, a constituent amino acid of glutathione, can also stimulate its synthesis, leading to a diversion of glutamate away from other metabolic pathways and toward glutathione formation. nih.gov In these astrocyte cultures, the incorporation of ¹⁵N from glutamic acid into glutathione was rapid, reaching a steady-state value of 30.0 atom% excess within 180 minutes. nih.gov

The table below summarizes findings from a study investigating the impact of fasting on erythrocyte glutathione metabolism in a canine model using ¹⁵N-L-glutamic acid.

ParameterControl (Overnight Fast)72-hour FastPercentage Change
Erythrocyte Glutathione Level (mmol/L)4.7 ± 0.52.9 ± 0.4-39%
Glutathione Fractional Synthesis Rate (%/day)71.367.4-5.5%

Data adapted from a study on the effects of fasting on erythrocyte glutathione in a dog model. nih.gov

Precursor Role in Neurotransmitter Synthesis (e.g., GABA) in Research Models

L-glutamic acid is the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govresearchgate.net The conversion of glutamate to GABA is a single-step reaction catalyzed by the enzyme glutamic acid decarboxylase (GAD), which is considered an excellent marker for GABAergic neurons. nih.govmdpi.com

The study of GABA synthesis pathways in research models heavily relies on the use of isotopically labeled precursors to trace the flow of atoms into the final GABA molecule. While many studies focus on carbon labeling (¹³C), nitrogen labeling with ¹⁵N provides crucial information about the nitrogen source for glutamate and, subsequently, GABA. Glutamine is a common precursor for the biosynthesis of both glutamate and GABA. nih.gov

Research using ¹⁵N-labeled compounds in cultured cerebrocortical GABA-ergic neurons has been instrumental in identifying the nitrogen precursors for glutamate, the immediate precursor to GABA. nih.gov In these studies, gas chromatography-mass spectrometry is used to trace the transfer of ¹⁵N from various sources, such as ¹⁵N-glutamine, ¹⁵N-leucine, and ¹⁵N-alanine, into the neuronal pool of ¹⁵N-glutamate. nih.gov

Key findings from these tracer studies in GABA-ergic neuron models include:

Both glutamine and branched-chain amino acids like leucine can serve as efficient nitrogen donors for the synthesis of glutamate. nih.gov

The formation of glutamate occurs primarily through transamination reactions, with the glutaminase reaction also playing a significant role. nih.gov

The subsequent transfer of the ¹⁵N label from glutamate to aspartate is extremely rapid. nih.gov

These findings underscore that the synthesis of glutamate within GABA-ergic neurons, the rate-limiting step for providing the substrate for GABA synthesis, is supported by multiple nitrogen sources. nih.gov

The following table presents data on the initial formation of ¹⁵N-glutamate from different ¹⁵N-labeled precursors in cultured GABA-ergic neurons.

¹⁵N-Labeled Precursor (Concentration)Initial Rate of ¹⁵N Appearance in Glutamate (atom % excess)Net Formation of ¹⁵N-Glutamate (nmol/mg protein/min)
[2-¹⁵N]glutamine (2mM)HighestRoughly comparable to others
[¹⁵N]leucine (1mM)Lower than glutamineRoughly comparable to others
[¹⁵N]alanine (1mM)Lower than glutamineRoughly comparable to others

This table summarizes comparative data on the efficiency of different nitrogen precursors for glutamate synthesis in cultured GABA-ergic neurons. nih.gov

Enzymatic Reaction Mechanisms and Kinetic Isotope Effects with L Glutamic Acid 15n

Elucidation of Enzyme Catalytic Mechanisms

Isotopically labeled L-glutamic acid is instrumental in defining the step-by-step processes of enzymatic reactions. The heavier mass of ¹⁵N does not alter the chemical properties of the molecule but can affect the kinetics of bond-breaking and bond-forming events, providing insight into the rate-limiting steps of a reaction.

Glutamate (B1630785) synthase (GOGAT), in conjunction with glutamine synthetase (GS), plays a central role in nitrogen assimilation in a wide range of organisms. wikipedia.orgnih.gov The GS-GOGAT cycle is a primary pathway for incorporating inorganic nitrogen into organic molecules. nih.gov Studies utilizing ¹⁵N-labeled compounds, such as [¹⁵N]ammonium and [2-¹⁵N]glutamate, have been crucial in confirming the roles of these enzymes. nih.govresearchgate.net

In these tracer studies, ¹⁵N from ammonium (B1175870) is first incorporated into the amide group of glutamine by GS. nih.gov GOGAT then catalyzes the transfer of this ¹⁵N-labeled amide group to α-ketoglutarate, yielding two molecules of glutamate. nih.gov One of these glutamate molecules carries the ¹⁵N label, demonstrating the direct pathway of nitrogen assimilation. nih.govresearchgate.net This use of ¹⁵N labeling has helped to distinguish the GS-GOGAT pathway from the activity of glutamate dehydrogenase (GDH), which plays a more significant role in deamination. nih.govresearchgate.net These experiments confirm that GOGAT is fundamental to the synthesis of glutamate for the ongoing production and transport of amino acids. nih.gov

Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) is a complex enzyme that catalyzes the formation of carbamoyl phosphate, a key precursor for the biosynthesis of pyrimidines and arginine. ebi.ac.ukwikipedia.orgmdpi.com The enzyme has separate active sites for the hydrolysis of glutamine to provide ammonia (B1221849), and for the synthesis of carbamoyl phosphate from that ammonia, bicarbonate, and ATP. ebi.ac.ukcapes.gov.br

The use of ¹⁵N-labeled glutamine has been pivotal in studying the glutaminase (B10826351) function of CPS. nih.gov Research on the hydrolysis of glutamine by CPS has shown a significant ¹⁵N kinetic isotope effect, which provides evidence for the formation of a tetrahedral intermediate during the cleavage of the amide bond. nih.gov This finding supports a mechanism where a cysteine residue in the active site attacks the amide carbon of glutamine. By altering the interaction between the enzyme's subunits, the glutaminase activity can be uncoupled from the synthetase activity, facilitating the study of the glutamine hydrolysis step in isolation. nih.gov

Investigation of Nitrogen Transfer and Amide Cleavage Reactions

L-Glutamic Acid (¹⁵N) and its derivatives are essential for investigating the dynamics of nitrogen transfer and amide cleavage. Transamination reactions, where an amino group is transferred from one molecule to another, are fundamental to amino acid metabolism. Studies using ¹⁵N-labeled precursors like [¹⁵N]leucine and [¹⁵N]alanine have shown that these amino acids are efficient nitrogen donors for the synthesis of [¹⁵N]glutamate in neuronal cells. nih.gov The subsequent transfer of ¹⁵N from glutamate to aspartate is extremely rapid, indicating a tightly linked metabolic pathway. nih.gov

The cleavage of amide bonds, a critical step in many biosynthetic pathways, can be precisely studied using ¹⁵N. In the context of CPS, ¹⁵N labeling of the amide nitrogen of glutamine allows researchers to follow its path from glutamine hydrolysis to its incorporation into carbamoyl phosphate. ebi.ac.uknih.gov Advanced analytical techniques, such as mass spectrometry, can differentiate between ¹⁵N-labeling in the amide and amino groups of glutamine, enabling a detailed analysis of the fragmentation pathways and the specific roles of each nitrogen moiety in the reaction. nih.gov

Quantification of 15N Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are a critical tool for understanding enzyme mechanisms, representing the change in reaction rate upon isotopic substitution. nih.gov The measurement of ¹⁵N KIEs provides information about the transition state of nitrogen-involved reactions. A KIE value greater than 1 indicates that the bond to the ¹⁵N atom is being broken in the rate-determining step of the reaction.

In the reaction catalyzed by Carbamyl Phosphate Synthetase, a ¹⁵N KIE was observed during the hydrolysis of glutamine. nih.gov This effect supports a mechanism involving a tetrahedral intermediate, as the formation of this intermediate involves a change in bonding to the nitrogen atom. Similarly, small but measurable ¹⁴N/¹⁵N isotope effects have been noted in the formation of by-products during the chemical derivatization of glutamic acid for analysis, such as the formation of pyroglutamic acid. nih.gov These precise measurements are essential for building accurate models of enzyme catalysis. nih.gov

Isotopic Fractionation during Enzymatic Deamination

During metabolic processes like enzymatic deamination, molecules containing the lighter ¹⁴N isotope often react slightly faster than those with the heavier ¹⁵N isotope. jst.go.jpgeochemical-journal.jp This rate difference leads to isotopic fractionation, where the remaining, unreacted substrate becomes progressively enriched in ¹⁵N. jst.go.jpresearchgate.net The enzymatic deamination of glutamic acid shows significant ¹⁵N enrichment in the residual substrate pool. jst.go.jpgeochemical-journal.jp As the reaction proceeds and more glutamic acid is deaminated, the concentration of ¹⁵N in the remaining glutamic acid increases. For example, when the deamination flux reaches 45.4%, the remaining glutamic acid can be enriched in ¹⁵N by up to 4.0‰. jst.go.jpgeochemical-journal.jpresearchgate.net This phenomenon is a key factor in the observed ¹⁵N enrichment of glutamic acid at higher trophic levels in food webs. geochemical-journal.jpjst.go.jp

The extent of isotopic fractionation is quantified by the isotopic fractionation factor (α). This value is critical for quantitatively evaluating the metabolic flux of amino acids. jst.go.jpscispace.com For the enzymatic deamination of glutamic acid, the α value has been determined in vitro. jst.go.jp Using a Rayleigh fractionation model, which describes the evolution of isotope ratios in a system with a fractionating process, the α value for this deamination was calculated to be 0.9938 ± 0.0005. jst.go.jpgeochemical-journal.jpresearchgate.net A similar approach was used for the enzymatic transamination of glutamic acid to aspartic acid, yielding an α value of 0.9958. jst.go.jpscispace.comjst.go.jp These values indicate a preference for the enzyme to react with the ¹⁴N-containing substrate.

Enzymatic ReactionIsotopic Fractionation Factor (α)Source(s)
Deamination of L-Glutamic Acid0.9938 ± 0.0005 jst.go.jpgeochemical-journal.jpresearchgate.net
Transamination to Aspartic Acid0.9958 jst.go.jpscispace.comjst.go.jp
Extent of Reaction¹⁵N Enrichment (‰) in remaining L-Glutamic AcidSource(s)
45.4% DeaminationUp to 4.0 jst.go.jpgeochemical-journal.jpresearchgate.net
Transamination (10 min)0.1 jst.go.jpscispace.com
Transamination (60 min)2.2 jst.go.jpscispace.com

Implications for Nitrogen and Carbon Mass and Energy Transfers

The study of enzymatic reactions involving L-Glutamic acid (15N) provides profound insights into the fundamental processes of nitrogen and carbon flow within biological systems. The kinetic isotope effects (KIEs) observed during these reactions are not merely mechanistic curiosities; they have significant implications for understanding metabolic pathways, nutrient cycling, and energy transfer from the cellular to the ecosystem level. The preferential enzymatic processing of the lighter 14N isotope over the heavier 15N isotope leads to isotopic fractionation, a phenomenon that serves as a powerful tool for tracing the fate of nitrogen and its associated carbon skeletons.

Nitrogen Flux and Metabolic Pathway Elucidation

The central role of L-glutamic acid in nitrogen metabolism makes it a critical nexus for the assimilation, transfer, and excretion of nitrogen. nih.govmdpi.com L-Glutamic acid (15N) has been instrumental in quantifying the flux of nitrogen through various metabolic pathways. Dual-labeling studies, employing both 13C and 15N, have enabled the simultaneous quantification of carbon and nitrogen fluxes, revealing the intricate coordination between these two essential elements. nih.gov

One of the most significant enzymatic reactions influencing nitrogen isotope fractionation is the deamination of glutamic acid, a key process in amino acid catabolism. In vitro studies have demonstrated that the enzymatic deamination of glutamic acid results in the enrichment of 15N in the remaining substrate pool. jst.go.jp This is because the enzymes involved preferentially cleave the C-14N bond over the C-15N bond. The isotopic fractionation factor (α), which is a measure of this preference, has been determined for this reaction.

Table 1: Isotopic Fractionation in the Enzymatic Deamination of L-Glutamic Acid
ParameterValueReference
Isotopic Fractionation Factor (α)0.9938 ± 0.0005 jst.go.jpresearchgate.net
15N Enrichment in Residual Glutamic AcidUp to 4.0‰ jst.go.jp
Deamination FluxUp to 45.4% jst.go.jp

This fractionation effect is not limited to deamination. Transamination reactions, where the amino group of glutamic acid is transferred to an α-keto acid, also exhibit significant nitrogen isotope effects. uwyo.edu These reactions are fundamental to the synthesis of other amino acids and the shuttling of nitrogen throughout the cell. The consistent 15N-enrichment of glutamic acid and other "trophic" amino acids during metabolic processing is a direct consequence of these kinetic isotope effects. nih.gov

Carbon Skeleton Flow and Energy Metabolism

The metabolism of L-glutamic acid is intrinsically linked to carbon and energy metabolism. The carbon skeleton of glutamic acid, α-ketoglutarate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. nih.govmdpi.com When glutamic acid is deaminated, its carbon skeleton can enter the TCA cycle to be oxidized for energy production or used as a precursor for the synthesis of other molecules. nih.gov

Studies using 15N-labeled glutamine, which is readily converted to glutamate, have elucidated how cancer cells under hypoxic conditions coordinately metabolize glutamine's carbon and nitrogen. nih.govbiorxiv.org In such scenarios, glutamine-derived carbon is funneled into pathways like lipogenesis, while the nitrogen is managed to prevent the toxic accumulation of ammonia. biorxiv.org The use of 15N tracers allows researchers to follow the path of the amino group, while the fate of the carbon backbone can be tracked simultaneously with 13C labeling. This dual-isotope approach provides a comprehensive picture of how cells partition these essential resources for growth, maintenance, and energy production. nih.gov

Trophic Level Dynamics and Ecosystem Energy Transfer

The isotopic fractionation of nitrogen in glutamic acid has profound implications for ecological studies, particularly in determining the trophic levels of organisms in a food web. nih.govjamstec.go.jp As nitrogen is transferred from one trophic level to the next, there is a stepwise enrichment in the 15N content of the consumer's tissues relative to its diet. uwyo.edunih.gov This enrichment is largely driven by the metabolic processing of amino acids, with glutamic acid showing a significant and consistent 15N-enrichment of approximately 8.0‰ at each trophic transfer. researchgate.netnih.govjamstec.go.jp

This predictable enrichment has led to the use of the nitrogen isotopic composition of specific amino acids, like glutamic acid and phenylalanine (a "source" amino acid that shows little isotopic change with trophic transfer), to accurately estimate an organism's trophic position. nih.govjamstec.go.jp The magnitude of the 15N enrichment in glutamic acid can be directly related to the proportion of dietary glutamic acid that is catabolized for energy versus that which is incorporated into the consumer's biomass. researchgate.net For instance, an 8.0‰ enrichment in 15N corresponds to approximately 72% of the diet-derived glutamic acid being deaminated in the consumer at each trophic level. jst.go.jpresearchgate.net

Table 2: Relationship between 15N Enrichment of Glutamic Acid and its Deamination in Trophic Transfers
15N Enrichment (‰)Percentage of Deaminated Glutamic AcidReference
8.072 ± 3% jst.go.jpresearchgate.net

This application of the kinetic isotope effects observed in glutamic acid metabolism provides a powerful tool for understanding the flow of mass and energy through ecosystems. By analyzing the isotopic composition of amino acids, scientists can reconstruct food webs, assess the efficiency of energy transfer between trophic levels, and gain insights into the metabolic physiology of organisms in their natural environments. researchgate.net

Research Applications of L Glutamic Acid 15n in Specific Biological Systems

Microbial Systems Research

Stable isotope probing with L-glutamic acid (¹⁵N) is a powerful tool for investigating the intricate metabolic networks within microbial communities. It provides insights into nitrogen flow, assimilation rates, and the specific roles of different microorganisms in nutrient cycling.

Metabolism in Bacteria (e.g., Brevibacterium flavum, Azospirillum brasilense)

L-glutamic acid (¹⁵N) has been instrumental in studying amino acid biosynthesis and nitrogen metabolism in various bacteria.

Brevibacterium flavum , a bacterium used commercially for the production of monosodium glutamate (B1630785), has been a subject of isotopic labeling studies. Research has shown that using [¹⁵N]ammonium sulfate (B86663) as a precursor is a highly effective strategy for the biosynthesis of L-[¹⁵N]glutamate by B. flavum. nih.gov Analysis of the isotopic distribution in the resulting glutamate provides detailed information about the metabolic pathways within these organisms. nih.gov This method allows for the efficient preparation of labeled L-glutamate, which can then be used in further metabolic studies. nih.gov

Azospirillum brasilense is a nitrogen-fixing bacterium that plays a significant role in promoting plant growth. The primary pathway for nitrogen assimilation in this organism involves the enzyme glutamine synthetase (GS), which catalyzes the conversion of L-glutamate and ammonium (B1175870) into L-glutamine. scielo.br While direct tracing studies with L-glutamic acid (¹⁵N) are not extensively detailed in the provided search results, the central role of glutamate in its nitrogen metabolism is clear. Ammonium assimilation occurs via glutamate dehydrogenase, which converts glutamate into α-ketoglutarate and ammonia (B1221849). mdpi.com Rational engineering of the glutamine synthetase pathway in A. brasilense has been shown to create strains that excrete excess ammonia, which can then be used by plants. nih.gov Isotopic labeling with ¹⁵N₂ gas has confirmed the transfer of fixed nitrogen from engineered bacteria to plant biomass, highlighting the importance of the glutamate-centric nitrogen pathway. nih.gov

Soil Microbial Biomass Nitrogen Assimilation

L-glutamic acid (¹⁵N) is used to trace the assimilation of organic nitrogen by soil microorganisms. Studies applying ¹⁵N-labeled substrates like glutamate, ammonium, and nitrate (B79036) to soil samples have revealed the dynamics of nitrogen incorporation into the microbial biomass. nih.govresearchgate.net Research demonstrates that the rate of nitrogen immobilization from L-glutamic acid (¹⁵N) by the microbial community is significantly higher than that from inorganic sources like ammonium. researchgate.net This indicates that soil microbes can be effective competitors for organic nitrogen.

The percentage of applied ¹⁵N that is detected in the total hydrolysable amino acid pool of the soil serves as a proxy for the assimilation of the labeled substrate by the microbial biomass and provides an estimate of newly synthesized soil protein. nih.gov These experiments show that the assimilation pathways reflect known biosynthetic routes, with ammonium uptake occurring first via glutamate. nih.gov

SubstrateRelative Rate of Assimilation into Soil Protein PoolReference
¹⁵N-GlutamateHigh nih.gov
¹⁵N-AmmoniumMedium nih.gov
¹⁵N-NitrateLow nih.gov

Compound-Specific Isotope Probing (SIP) in Environmental Microbiology

Compound-specific isotope probing (SIP) using L-glutamic acid (¹⁵N) allows researchers to trace the flow of nitrogen into specific biomolecules, such as amino acids, within complex environmental samples. nih.govnih.gov This technique offers high sensitivity and selectivity, making it possible to follow ¹⁵N-labeled substrates applied at environmentally relevant concentrations. nih.gov

By using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), scientists can analyze the ¹⁵N enrichment in individual amino acids extracted from soil. nih.gov This approach has revealed the assimilation pathways of different nitrogen sources. For instance, when ¹⁵N-labeled ammonium is added to soil, it is assimilated most rapidly and to the greatest extent into glutamate, confirming its central role as a primary entry point for inorganic nitrogen into the organic nitrogen pool. oup.comrothamsted.ac.uk This methodology provides insights into the fate of applied nitrogen in soils that are not accessible through bulk soil ¹⁵N analysis. nih.gov

Plant Systems Research (if applicable to ¹⁵N tracing)

L-glutamic acid (¹⁵N) tracing is applicable and valuable in plant systems research for understanding nitrogen uptake, assimilation, and metabolism. Plants can absorb and utilize various forms of nitrogen, including amino acids. Tracing studies with ¹⁵N-labeled compounds have demonstrated that plants assimilate nitrogen from sources like nitrate and ammonium into key amino acids, including glutamine, glutamate, aspartate, and asparagine. mdpi.com

The glutamine synthetase/glutamate synthase (GS/GOGAT) cycle is a primary pathway for this assimilation. mdpi.comnih.gov Using ¹⁵N-labeled substrates in combination with techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy allows for detailed tracking of nitrogen through these metabolic routes. nih.goviaea.org Such studies have shown that different plant species and even different types of mycorrhizal associations can vary in their primary pathways for ammonium assimilation. iaea.org For example, ¹⁵N tracing has helped demonstrate that higher plant glutamate dehydrogenase often plays a catabolic role (breaking down glutamate) rather than an assimilatory one. iaea.org

Animal Models (Non-Human) Research

In vivo metabolic tracing with L-glutamic acid (¹⁵N) and other ¹⁵N-labeled compounds is a cornerstone of metabolic research in laboratory animals, providing critical data on amino acid and nitrogen flux in various physiological and pathological states.

In Vivo Metabolic Tracing in Laboratory Animals (e.g., dogs, rats)

Studies in rats using in vivo ¹⁵N magnetic resonance spectroscopy (MRS) have been particularly insightful for understanding brain metabolism. nih.govnih.gov L-glutamic acid (¹⁵N) is used to trace the kinetics of the glutamate-glutamine cycle between neurons and astrocytes, a fundamental process for neurotransmitter recycling and function. nih.gov

These tracing studies have allowed researchers to measure the rates of several key metabolic pathways:

Glutamate Uptake: The movement of the neurotransmitter glutamate from the extracellular space into glial cells. nih.gov

Glutamine Synthesis: The conversion of glutamate to glutamine within glia. nih.gov

Nitrogen Replenishment: The contribution of other molecules, such as leucine (B10760876), to the glutamate nitrogen pool, which can be over 25%. nih.govnih.gov

The data from these experiments provide a dynamic view of nitrogen metabolism in the brain and have implications for understanding conditions like hyperammonemic encephalopathy. nih.gov

Metabolic Pathway Studied with ¹⁵N Tracing in RatsKey FindingReference
Glutamate-Glutamine CycleMeasured the flux of nitrogen between neurons and astrocytes. nih.gov
Glutamine Synthetase ActivityDetermined enzyme saturation levels under hyperammonemic conditions. nih.gov
Leucine Contribution to Glutamate NitrogenFound that leucine provides more than 25% of glutamate nitrogen. nih.govnih.gov

Investigation of Specific Organ Metabolism (e.g., kidney, liver, brain in animal models)

The stable isotope L-Glutamic Acid (15N) serves as a powerful tracer in animal models to elucidate the intricate metabolic pathways of glutamate within specific organs. Its use has been instrumental in detailing the roles of the kidneys, liver, and brain in nitrogen metabolism and amino acid homeostasis.

Kidney: In studies utilizing isolated renal tubules from rats, [15N]glutamate has been employed to investigate the sources of nitrogen for ammoniagenesis, a crucial process for acid-base balance. Research in both control and chronically acidotic rats demonstrated that the nitrogen from glutamate contributes significantly to ammonia production, particularly under acidotic conditions. nih.gov In chronic acidosis, approximately 30% of ammonia nitrogen was found to be derived from the nitrogen of glutamic acid through the activity of glutamate dehydrogenase. nih.gov The flux through this enzyme was observed to be six times higher in acidotic rats compared to control animals. nih.gov These findings highlight the kidney's adaptive metabolic response to systemic acidosis, where glutamate serves as a key substrate for ammonia synthesis to excrete excess acid.

Liver: The liver plays a central role in nitrogen metabolism, particularly in the synthesis of urea (B33335). Studies using isolated rat hepatocytes and perfused rat livers have utilized [15N]glutamate to trace the contribution of glutamate nitrogen to the urea cycle. When [15N]glutamate is the sole nitrogen source, its nitrogen is actively incorporated into both singly and doubly labeled urea, indicating its role as a precursor for both nitrogen atoms in the urea molecule. nih.gov For instance, after a 40-minute incubation of isolated hepatocytes with [15N]glutamate, the isotopic enrichment for singly and doubly labeled urea reached approximately 65 and 30 atom % excess, respectively. nih.gov However, in the presence of a more physiologically complete mixture of amino acids, the contribution of [15N]glutamate to urea nitrogen is significantly reduced to less than 5%. nih.gov This suggests that while glutamate has the potential to be a major nitrogen donor for ureagenesis, its actual contribution in a normal physiological state is influenced by the availability of other amino acids, with glutamine being the primary source of ammonia for urea synthesis. nih.gov Further studies in rats with D-galactosamine-induced fulminant hepatic failure have shown an enhanced ability to synthesize glutamine from leucine, indicating altered nitrogen metabolism in liver disease. nih.gov

Brain: In vivo 15N magnetic resonance spectroscopy (MRS) studies in animal models, primarily rats, have been pivotal in understanding the dynamics of glutamate metabolism in the brain. nih.gov These studies have provided kinetic data on the glutamate-glutamine cycle, a critical pathway for neurotransmitter recycling and ammonia detoxification. By infusing 15N-labeled precursors, researchers can measure the rates of key enzymatic reactions. For example, the in vivo activity of glutamate dehydrogenase (GDH) in the direction of reductive amination has been measured in the rat brain. nih.gov At an infusion rate of 3.3 µmol/g/h of 15NH4Cl, the in vivo GDH activity was determined to be between 1.1 and 1.2 µmol/g/h. nih.gov Additionally, the in vivo rate of the glutaminase (B10826351) pathway, which hydrolyzes glutamine to glutamate, has been measured to be 1.1 ± 0.2 μmol/g/h at a blood ammonia concentration of 0.4 μmol/g. nih.gov These techniques have provided invaluable insights into the compartmentation and flux of glutamate metabolism within the brain. nih.gov

Metabolic Fate of L-Glutamic Acid (15N) in Different Organs (Animal Models)
OrganAnimal ModelKey Metabolic Process InvestigatedMajor FindingsQuantitative Data Example
KidneyRat (isolated renal tubules)AmmoniagenesisGlutamate nitrogen is a significant source of ammonia, especially in chronic acidosis. nih.gov~30% of ammonia nitrogen is derived from glutamate-N in acidosis. nih.gov
LiverRat (isolated hepatocytes)UreagenesisGlutamate-N is incorporated into urea, but its contribution is minor in the presence of other amino acids. nih.gov[15N]glutamate contributes <5% to urea-N in the presence of a physiological amino acid mixture. nih.gov
BrainRatGlutamate-Glutamine CycleIn vivo rates of key enzymes like glutamate dehydrogenase and glutaminase have been quantified. nih.govIn vivo glutaminase activity measured at 1.1 ± 0.2 μmol/g/h. nih.gov

Nutritional and Physiological Studies in Animal Models

In one such study, Fischer male rats were fed hourly meals containing [15N]glutamate to investigate the intestinal metabolism of dietary glutamate nitrogen. physiology.org The results demonstrated that the nitrogen from dietary glutamate is almost exclusively used for the synthesis of other amino acids within the portal-drained viscera (PDV), which includes the intestines, stomach, spleen, and pancreas. physiology.org A significant portion of the ingested [15N]glutamate was converted to [15N]alanine, with the isotopic enrichment of alanine (B10760859) in the portal vein reaching a steady state after a few hours of feeding. physiology.org The nitrogen from glutamate was also found to be incorporated into other amino acids such as proline and ornithine. physiology.org This indicates that the intestine is a primary site for the conversion of dietary glutamate nitrogen into other amino acids that are then released into circulation for use by other tissues.

Fate of Dietary L-Glutamic Acid (15N) in Rat Intestine
MetaboliteIsotopic Enrichment (Portal Vein)Key Finding
[15N]GlutamateReached a plateau after 1 hour of feeding. physiology.orgIndicates rapid uptake and metabolism by the intestine.
[15N]AlanineGradually increased and reached a plateau after 2-6 hours of feeding. physiology.orgDemonstrates significant conversion of glutamate nitrogen to alanine.
15NH3Gradually increased and reached a plateau after 2-6 hours of feeding. physiology.orgShows some deamination of glutamate, but the majority of nitrogen is transferred to other amino acids.

In Vitro Cellular and Subcellular Systems

Cultured Cell Line Metabolic Analysis (e.g., astrocytes, specific cell lines)

The use of L-Glutamic Acid (15N) in cultured cell lines has provided detailed insights into cellular metabolism, particularly in neurobiology and cancer research. Astrocytes, a type of glial cell in the central nervous system, have been a major focus of such studies to understand the glutamate-glutamine cycle.

In cultured astrocytes, [15N]glutamic acid is rapidly taken up and its nitrogen is incorporated into several other amino acids. The vast majority of the 15N is found in glutamine, with labeling appearing in both the amino and amide positions, as well as in alanine. physiology.org This demonstrates the high activity of glutamine synthetase in these cells, a key enzyme in the glutamate-glutamine cycle. Some incorporation of 15N into aspartate and the adenine (B156593) nucleotides has also been observed, indicating the involvement of glutamate nitrogen in other metabolic pathways like the purine (B94841) nucleotide cycle. physiology.org Interestingly, the addition of [15N]glutamate to astrocyte cultures leads to a decrease in the ammonia concentration in the medium, highlighting the role of astrocytes in ammonia detoxification. physiology.org

Isolated Organelle or Enzyme System Studies

Investigations using L-Glutamic Acid (15N) in isolated organelles, such as mitochondria and synaptosomes, have been crucial for dissecting specific metabolic pathways and enzyme kinetics without the complexity of the whole cell.

Studies with synaptosomes, which are isolated nerve terminals, from rat brains have used [15N]glutamate to examine its metabolism at the synapse. nih.gov These preparations rapidly take up [15N]glutamate, and the 15N is predominantly incorporated into aspartate via the aspartate aminotransferase reaction. nih.gov A much smaller amount of 15N is transferred to gamma-aminobutyrate (B1235393) (GABA). nih.gov The formation of [15N]ammonia is minimal, and the enrichment of 15N in alanine and glutamine is below detectable levels, suggesting low activity of glutamate dehydrogenase and glutamine synthetase in synaptosomes. nih.gov When glucose is omitted from the incubation medium, the generation of [15N]aspartate is substantially increased, indicating that glutamate can serve as a metabolic fuel in the absence of glucose. nih.gov

The synthesis of [15N]glutamate has also been studied in mitochondria isolated from pea and corn shoots, where it was shown that these organelles can synthesize glutamate from [15N]H4+ or [15N]glycine. nih.gov While these studies are in plant models, they demonstrate the capability of mitochondria to carry out key reactions in glutamate metabolism. In the context of animal models, the activity of enzymes like glutamate dehydrogenase, which is found in the mitochondrial matrix, is critical for glutamate metabolism. nih.gov Studies on the kinetics of glutamate dehydrogenase in mouse tissues have shown that its activity is highest in the liver and that it can utilize both NAD+ and NADP+ as coenzymes. amsterdamumc.nl

Metabolism of L-Glutamic Acid (15N) in In Vitro Systems
SystemModelPrimary Metabolic Fate of 15NKey Enzyme Activities Implicated
Cultured AstrocytesRatGlutamine, Alanine, Aspartate physiology.orgGlutamine Synthetase, Alanine Aminotransferase, Aspartate Aminotransferase physiology.org
Isolated SynaptosomesRat BrainAspartate, GABA nih.govAspartate Aminotransferase nih.gov

Role of L Glutamic Acid 15n As an Isotopic Reference Material

Development and Certification of ¹⁵N-Enriched L-Glutamic Acid Reference Materials

The development of ¹⁵N-enriched L-glutamic acid reference materials has been crucial for the scientific community, particularly after the exhaustion of widely used standards. colab.wsusgs.govnih.gov A notable example is the creation of USGS41a by the U.S. Geological Survey (USGS) as a replacement for the depleted USGS41 reference material. colab.wsusgs.govnih.gov

The production of these materials involves a meticulous process. For instance, USGS41a was prepared by dissolving and mixing analytical-grade L-glutamic acid, which was enriched in both ¹³C and ¹⁵N, with L-glutamic acid of a normal, natural isotopic composition. usgs.govresearchgate.netbohrium.com This mixture was then subjected to a rigorous process of drying, grinding, sieving, and repeated homogenization to guarantee isotopic uniformity. bohrium.com

Certification of these reference materials is achieved by normalizing their isotopic values against internationally recognized standards. The δ¹⁵N values are calibrated relative to the atmospheric nitrogen (N₂) standard, referred to as Air. researchgate.net This normalization is performed using primary international reference materials such as IAEA-N-1 (Ammonium Sulfate) and USGS32 (Potassium Nitrate). usgs.govnih.govnih.gov The analysis and certification involve sophisticated techniques like on-line combustion, continuous-flow isotope-ratio mass spectrometry (IRMS), and off-line dual-inlet IRMS to establish the final, certified isotopic values. usgs.govnih.gov

Extensive testing is conducted to confirm the isotopic homogeneity of the prepared material. For USGS41a, the reproducibility of δ¹⁵N measurements was found to be better than 0.09 mUr (where 1 mUr = 1‰) in 200-μg amounts, demonstrating its high level of homogeneity. colab.wsusgs.govnih.gov The development of USGS41a also led to improvements in chemical purity over its predecessor, USGS41, which was found to be hygroscopic, likely due to the presence of pyroglutamic acid. colab.wsusgs.govresearchgate.net

Below is a table detailing the certified δ¹⁵N values for key L-glutamic acid reference materials.

Reference Materialδ¹⁵N Value (relative to Air)Additional Details
USGS40 -4.52 mUrAnalytical grade L-glutamic acid with normal isotopic abundance. usgs.govusgs.gov
USGS41 +47.57 mUrEnriched in ¹³C and ¹⁵N. usgs.govnih.gov Now largely exhausted. colab.ws
USGS41a +47.55 mUrReplacement for USGS41, with improved chemical purity. colab.wsusgs.gov

Calibration of Analytical Instruments for Isotope Ratio Measurements

¹⁵N-enriched L-glutamic acid reference materials are indispensable for the accurate calibration of analytical instruments, primarily isotope ratio mass spectrometers (IRMS). colab.ws Accurate determination of stable isotope ratios necessitates a calibration using at least two reference materials that have different and well-characterized isotopic compositions. colab.ws This two-point normalization anchors the isotopic scale and corrects for instrumental variations, such as differences in machine slope. colab.ws

The use of two L-glutamic acid reference materials with distinct δ¹⁵N values, such as USGS40 and USGS41a, fulfills this requirement for analyzing organic and biological materials. colab.wsusgs.govnih.gov By analyzing these standards, laboratories can:

Calibrate local laboratory reference materials : These primary standards are used to assign accurate isotopic values to in-house or secondary standards used for daily analyses. usgs.govnih.govnih.gov

Quantify and correct for instrumental drift : Analytical instruments can exhibit drift in their measurements over time. Regular analysis of reference materials allows for the monitoring and correction of these temporal variations. usgs.govnih.govnih.gov

Address mass-dependent fractionation : Isotopic fractionation can occur within the analytical instrument, which can alter the measured isotope ratios. Calibration with known standards helps to quantify and correct for these effects. usgs.govnih.govnih.gov

Correct for isotope-ratio-scale contraction : This phenomenon can affect the linearity of isotope measurements. Using two standards with widely spaced isotopic values allows for the detection and correction of such scale compression issues. usgs.govnih.govnih.gov

The process often involves analyzing the reference materials alongside the unknown samples. For example, δ¹⁵N data can be calibrated against standards like USGS40 and USGS41a to normalize the results obtained from techniques like Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) or Elemental Analysis-IRMS (EA-IRMS). researchgate.netnih.gov

Use in Interlaboratory Comparisons and Quality Control in Isotope Analysis

The widespread availability of certified reference materials like ¹⁵N-enriched L-glutamic acid is fundamental to achieving consistency and reliability in isotope analysis across different laboratories. These materials serve as a common benchmark for interlaboratory comparison studies, which are essential for quality assurance and quality control (QA/QC) in the scientific community.

By analyzing the same reference materials, different laboratories can compare their results, identify potential systematic biases in their methodologies, and ensure that their measurements are comparable on a global scale. The lack of widely available organic reference materials with distinct isotopic compositions had previously hindered this practice for the analysis of organic matter. colab.ws The development of the USGS L-glutamic acid standards helped to fill this critical gap. usgs.govcolab.ws

In the context of quality control, these reference materials are integrated into routine analytical procedures. For example, the USGS Reston Stable Isotope Laboratory outlines QA/QC protocols where the analysis of reference materials is used to determine the expanded uncertainty of measurement results. usgs.gov The repeated analysis of standards with known isotopic values allows a laboratory to establish its measurement precision and accuracy, ensuring the reliability of the data produced for unknown samples. usgs.govwiley.com If a re-submitted sample is analyzed, the measured values are expected to fall within the established uncertainty bounds of the previous results more than 95 percent of the time, providing a high degree of confidence in the analytical process. usgs.gov

Future Directions and Emerging Research Avenues for L Glutamic Acid 15n

Integration with Multi-Isotope Labeling Strategies (e.g., 13C, 2H)

The integration of L-Glutamic Acid (15N) with other stable isotopes, such as Carbon-13 (13C) and Deuterium (B1214612) (2H), in multi-isotope labeling strategies is a rapidly advancing frontier. This approach provides a more comprehensive and dynamic picture of metabolic pathways. By tracing the fates of multiple atoms within a single molecule, researchers can elucidate complex biochemical transformations with greater precision.

One of the primary applications of multi-isotope labeling is in Metabolic Flux Analysis (MFA) . The simultaneous use of 15N, 13C, and 2H labeled precursors allows for the detailed mapping of carbon and nitrogen flow through central metabolic pathways. For instance, co-labeling experiments using 13C and 15N tracers can simultaneously quantify carbon and nitrogen metabolic fluxes, offering a systems-level understanding of cellular metabolism. embopress.org This is particularly valuable in studying the interplay between carbon and nitrogen metabolism, which is fundamental to understanding cellular growth and function. embopress.org

In the field of proteomics , multi-isotope labeling, often referred to as Stable Isotope Labeling by Amino Acids in Cell culture (SILAC), has become a cornerstone for quantitative analysis. nih.gov While traditional SILAC experiments often utilize 13C or 15N labeled amino acids separately, the combination of these isotopes can increase the multiplexing capacity of experiments, allowing for the comparison of more experimental conditions simultaneously. nih.gov Furthermore, the incorporation of deuterium in addition to 13C and 15N can provide even greater resolution in complex proteomic studies.

Recent advancements have also focused on the synthesis of multi-labeled compounds to enhance the sensitivity of analytical techniques. For example, hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine has been developed to improve in vivo metabolic imaging by increasing the signal-to-noise ratio. nih.gov

Table 1: Examples of Multi-Isotope Labeling Strategies Incorporating 15N-Glutamic Acid

Isotope CombinationApplication AreaResearch Focus
15N, 13CMetabolic Flux Analysis (MFA)Simultaneous quantification of carbon and nitrogen fluxes in central metabolism. embopress.org
15N, 13C, 2HProteomics (SILAC)Increased multiplexing and quantitative accuracy in protein expression studies.
15N, 13C, 2HIn vivo Metabolic ImagingEnhanced signal-to-noise ratio for hyperpolarized magnetic resonance spectroscopy. nih.gov

Advancements in High-Resolution Mass Spectrometry and Data Processing for Complex Metabolomes

The analysis of complex biological samples, or metabolomes, containing L-Glutamic Acid (15N) and its downstream metabolites is heavily reliant on advancements in mass spectrometry (MS) and associated data processing techniques. High-resolution mass spectrometry platforms, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, are instrumental in this field. chromatographyonline.comnih.gov

These technologies offer exceptional mass accuracy and resolution, enabling the precise identification and quantification of isotopically labeled compounds in intricate mixtures. chromatographyonline.comnih.gov The ability to distinguish between closely related isotopic peaks is crucial for accurately determining the extent of 15N incorporation into various metabolites. Recent developments in Orbitrap technology have led to instruments capable of achieving resolutions exceeding 100,000, which is invaluable for metabolomics research. chromatographyonline.com

However, the vast and complex datasets generated by high-resolution MS necessitate sophisticated data processing and analysis pipelines. Key steps in metabolomics data processing include:

Data Preprocessing : This involves noise reduction, baseline correction, and peak alignment to ensure data quality and consistency. metwarebio.com

Normalization and Standardization : These steps are crucial for correcting variations between samples and ensuring that observed differences are biologically meaningful. metwarebio.com

Metabolite Identification : Advanced software tools are used to identify metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra.

The development of specialized software for metabolomics data analysis is an active area of research. These tools are increasingly incorporating algorithms to automatically handle the complexities of stable isotope tracing experiments, including the deconvolution of mass spectra from samples containing a mixture of labeled and unlabeled species. youtube.com A significant challenge in the LC-MS/MS analysis of glutamine and glutamic acid is their in-source cyclization to pyroglutamic acid, which can lead to inaccurate quantification. acs.orgnih.gov Optimized chromatographic conditions and the use of isotopic internal standards are crucial to mitigate this artifact. acs.orgnih.gov

Development of Novel Biosynthetic Pathways for Isotope-Enriched Compounds

The production of L-Glutamic Acid (15N) and other isotope-enriched compounds is increasingly moving towards more efficient and sustainable biosynthetic methods. These approaches leverage the metabolic machinery of microorganisms to produce highly enriched labeled compounds from simple, isotopically labeled precursors.

Microorganisms such as Brevibacterium flavum and Corynebacterium glutamicum have been extensively studied and engineered for the production of L-glutamic acid. nih.govbepls.com By providing these organisms with a 15N-labeled nitrogen source, such as [15N]ammonium sulfate (B86663) or [15N]ammonium chloride, they can efficiently synthesize L-[15N]glutamic acid. nih.govtandfonline.com This fermentation-based approach offers several advantages over chemical synthesis, including stereospecificity (producing the biologically active L-isomer) and high isotopic enrichment. tandfonline.comnih.gov

Researchers are continually exploring ways to optimize these microbial production systems. This includes metabolic engineering strategies to enhance the flux towards glutamate (B1630785) biosynthesis and improve the uptake of the isotopic label. The key enzyme in this process is often glutamate dehydrogenase, which catalyzes the reductive amination of α-ketoglutarate. bepls.com

In addition to microbial fermentation, enzymatic synthesis methods are also being developed. These in vitro systems utilize purified enzymes to carry out specific reactions. For example, L-[15N]glutamic acid can be synthesized from α-ketoglutarate and [15N]ammonium chloride using glutamate dehydrogenase, with a cofactor regeneration system to ensure continuous reaction. researchgate.netlew.ro This method provides a high degree of control over the reaction and can produce a very pure product.

The increasing availability of genomic and metabolic information is facilitating the de novo design of biosynthetic pathways in genetically tractable microbes for the production of a wide range of valuable chemicals. nih.gov This approach holds significant promise for the future production of a diverse array of specifically labeled biomolecules.

Table 2: Comparison of L-Glutamic Acid (15N) Production Methods

Production MethodKey FeaturesAdvantages
Microbial FermentationUtilizes microorganisms like Brevibacterium flavum or Corynebacterium glutamicum. nih.govbepls.comStereospecific, high yield, scalable. tandfonline.comnih.gov
Enzymatic SynthesisIn vitro reaction using purified enzymes (e.g., glutamate dehydrogenase). researchgate.netlew.roHigh purity, precise control over the reaction. tandfonline.com

Applications in Quantitative Systems Biology and Computational Modeling of Metabolic Networks

L-Glutamic Acid (15N) is a critical tracer for quantitative systems biology, a field that aims to understand the dynamic interactions within biological systems through a combination of experimental and computational approaches. A key application in this area is the construction and validation of computational models of metabolic networks.

By feeding cells or organisms with L-Glutamic Acid (15N) and tracking the incorporation of the 15N label into other molecules, researchers can gain quantitative insights into the rates of metabolic reactions (fluxes). This data is then used to constrain and refine computational models of metabolism. These models can simulate the behavior of complex metabolic networks and predict how they will respond to genetic or environmental perturbations.

For example, 15N-labeling studies can reveal the relative contributions of different pathways to the synthesis of amino acids and nucleotides. embopress.org In studies of astrocyte metabolism, [15N]glutamate was used to trace the synthesis of glutamine, alanine (B10760859), and aspartate, providing insights into nitrogen metabolism in the brain. nih.gov

The integration of 15N tracing data with other omics data (e.g., proteomics, transcriptomics) provides a more holistic view of cellular function. This multi-omics approach is essential for building predictive models in systems biology. The development of novel metabolic labeling-based absolute quantitative proteomics methods, for instance, allows for a deeper understanding of the regulatory mechanisms in microorganisms used in biotechnology. nih.gov

Expanding Use in Environmental and Ecological Tracing Studies

The application of L-Glutamic Acid (15N) and other 15N-labeled compounds is expanding into environmental and ecological research, where they serve as powerful tracers for understanding nitrogen cycling and nutrient flow in ecosystems.

In terrestrial ecosystems, 15N tracers are used to follow the fate of nitrogen from various sources, such as atmospheric deposition or fertilizers, through different environmental compartments, including soil, plants, and water. frontiersin.org By measuring the 15N enrichment in different ecosystem pools, scientists can quantify the rates of key nitrogen cycle processes like nitrogen fixation, nitrification, and denitrification. frontiersin.org

In plant biology, 15N-labeled compounds, including nitrate (B79036) and ammonia (B1221849) which are precursors for glutamate synthesis, are used to study nitrogen uptake, assimilation, and translocation. researchgate.netnih.gov For instance, tracing studies with 15N-labeled nitrate have elucidated the pathways of nitrate reduction and its incorporation into amino acids like glutamine and glutamate in both photosynthetic and non-photosynthetic tissues. nih.govmdpi.com These studies are crucial for understanding plant nutrition and improving agricultural practices.

The use of 15N tracers allows for the precise measurement of nitrogen flow between different organisms and trophic levels in an ecosystem. This information is vital for constructing accurate ecological models and for assessing the impact of human activities on the nitrogen cycle. The affordability and accessibility of isotope-ratio mass spectrometry have made these types of studies more feasible for a wider range of ecological questions. frontiersin.org

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing L-Glutamic Acid (15N) with high isotopic purity?

  • Methodological Answer : L-Glutamic Acid (15N) is typically synthesized via enzymatic or chemical methods. For enzymatic synthesis, E. coli or Corynebacterium glutamicum strains are cultured in media containing 15N-labeled ammonium salts as the sole nitrogen source, followed by purification via ion-exchange chromatography . Chemical synthesis may involve catalytic amination of α-ketoglutaric acid using 15NH3, requiring stringent control of pH and temperature to minimize isotopic dilution . Characterization should include isotopic purity verification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers verify the isotopic enrichment of L-Glutamic Acid (15N) in laboratory settings?

  • Methodological Answer : Isotopic enrichment is quantified using:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI)-MS detects the mass shift from 146 Da (unlabeled) to 147 Da (15N-labeled) in the molecular ion peak .
  • Nuclear Magnetic Resonance (NMR) : 15N NMR spectroscopy (e.g., 1H-15N HSQC) identifies chemical shifts specific to 15N-labeled glutamate, with calibration against internal standards like 15N-urea .
  • Isotopic purity >98% is critical for metabolic flux studies to avoid background noise .

Advanced Research Questions

Q. How should researchers design metabolic flux analysis (MFA) experiments using L-Glutamic Acid (15N) to track nitrogen assimilation in microbial systems?

  • Methodological Answer :

Tracer Selection : Use L-Glutamic Acid (15N) as a tracer in minimal media, ensuring isotopic steady-state conditions .

Sampling Protocol : Collect intracellular metabolites at multiple time points to capture dynamic labeling patterns.

Data Integration : Combine LC-MS/MS for 15N enrichment quantification with computational modeling (e.g., INCA software) to reconstruct flux maps .

Validation : Cross-validate results with 13C-glucose tracers to distinguish nitrogen-specific pathways from carbon metabolism .

Q. How can discrepancies between NMR and MS data in isotopic enrichment studies be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Sample Preparation : MS may detect contaminants (e.g., salts) affecting ionization, while NMR requires high-purity samples for accurate shifts. Pre-purify samples using solid-phase extraction .
  • Quantitative Limits : MS excels in sensitivity (detecting <1% enrichment), whereas NMR provides structural confirmation but requires higher concentrations (>1 mM). Use orthogonal validation by spiking samples with unlabeled glutamate to confirm linearity .
  • Instrument Calibration : Regularly calibrate MS with 15N-labeled standards (e.g., 15N-alanine) and NMR with reference compounds like 15N-glycine .

Q. What strategies ensure reproducibility in studies using L-Glutamic Acid (15N) for protein synthesis tracking?

  • Methodological Answer :

  • Documentation : Detailed experimental logs must include isotopic source batch numbers (e.g., CAS 21160-87-2), growth conditions (pH, temperature), and purification steps .
  • Cross-Lab Validation : Share protocols and labeled samples with collaborating labs to confirm consistency in LC-HRMS/NMR results .
  • Data Transparency : Publish raw MS spectra, NMR assignments, and metabolic models as supplementary materials to enable replication .

Data Presentation and Analysis

Q. How should isotopic labeling data from L-Glutamic Acid (15N) experiments be presented in publications?

  • Methodological Answer :

  • Tables : Include columns for isotopic purity (atom% 15N), analytical method (MS/NMR), and error margins (e.g., ±0.5% for triplicate measurements) .
  • Figures : Use heatmaps to visualize 15N incorporation across metabolic pathways or time-course graphs for enrichment kinetics. Reference CAS 55443-55-5 for dual-labeled (13C5,15N) analogs if applicable .
  • Supplemental Data : Provide raw chromatograms, NMR spectra, and computational scripts for flux analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.